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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of
AZD3839, a potent BACEL inhibitor, across various preclinical species and humans. The
information is intended to support further research and drug development efforts in the field of
Alzheimer's disease therapeutics.

Introduction

AZD3839 is a brain-permeable inhibitor of the (3-site amyloid precursor protein-cleaving
enzyme 1 (BACEL), a key enzyme in the amyloidogenic pathway that leads to the production of
amyloid-B (AB) peptides.[1] Inhibition of BACEL1 is a primary therapeutic strategy for
Alzheimer's disease, aiming to reduce the cerebral A burden. Understanding the cross-
species pharmacokinetics of BACEL1 inhibitors like AZD3839 is crucial for the translation of
preclinical findings to clinical outcomes.[2]

Data Presentation

The following tables summarize the available quantitative pharmacokinetic data for AZD3839
across different species.

Table 1: Pharmacokinetic Parameters of AZD3839 in Preclinical Species
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Note: Quantitative Cmax, AUC, and half-life values for AZD3839 in preclinical species are not
readily available in the public domain. The table reflects the reported pharmacodynamic effects
(AB reduction) as a surrogate for exposure.

Table 2: Pharmacokinetic Parameters of AZD3839 in Humans (Healthy Volunteers)

Dose Cmax Key

. Half-life . Referenc
(Single (mean, Tmax AUC Observati
(t1/2) e
Oral) range) ons
Non-linear, )
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0.70 nM greater ]
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1mg (0.34 - - than dose- - [4]
) between
1.42 nM) proportiona )
) subjects.
| increase
Non-linear, ]
Highly
3400 nM greater i
variable
300 mg (2500 — - than dose- - [4]
) between
7200 nM) proportiona )
) subjects.
| increase

Note: A full pharmacokinetic profile with specific Tmax, AUC, and half-life values from human
studies is not detailed in the provided search results. The data indicates a non-linear
pharmacokinetic profile.[1][2]

Table 3: Comparison of Alternative BACEL Inhibitors - Pharmacokinetic Highlights
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leading to significant
reductions in CSF AB

levels.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of AZD3839 are not fully
available in the public literature. However, based on standard methodologies for preclinical and
clinical pharmacokinetic evaluation of small molecule drugs, the following outlines the likely

procedures.

In Vivo Pharmacokinetic Studies in Animals

A representative workflow for in vivo pharmacokinetic studies is described below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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